molecular formula C17H19N3O4 B7053861 [6-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohex-3-en-1-yl]-morpholin-4-ylmethanone

[6-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohex-3-en-1-yl]-morpholin-4-ylmethanone

Cat. No.: B7053861
M. Wt: 329.35 g/mol
InChI Key: SZLKJEDFHVHHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohex-3-en-1-yl]-morpholin-4-ylmethanone is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, a cyclohexene ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohex-3-en-1-yl]-morpholin-4-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl-1,2,4-oxadiazole intermediate. This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions. The intermediate is then subjected to a Diels-Alder reaction with cyclohexadiene to form the cyclohexene ring. Finally, the morpholine moiety is introduced via nucleophilic substitution or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[6-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohex-3-en-1-yl]-morpholin-4-ylmethanone can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.

    Substitution: The morpholine moiety can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.

Scientific Research Applications

Chemistry

In chemistry, [6-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohex-3-en-1-yl]-morpholin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its various functional groups could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In industry, this compound may be used in the development of new materials with unique properties. Its combination of functional groups could impart desirable characteristics such as enhanced stability, reactivity, or mechanical strength.

Mechanism of Action

The mechanism of action of [6-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohex-3-en-1-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The furan and oxadiazole rings may participate in π-π stacking interactions or hydrogen bonding with target proteins or nucleic acids. The cyclohexene ring provides structural rigidity, while the morpholine moiety can enhance solubility and facilitate binding to polar sites.

Comparison with Similar Compounds

Similar Compounds

    [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexane: Lacks the morpholine moiety, which may affect its solubility and binding properties.

    [6-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohex-3-en-1-yl]-piperidin-4-ylmethanone: Contains a piperidine ring instead of morpholine, which may alter its biological activity.

Uniqueness

The uniqueness of [6-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohex-3-en-1-yl]-morpholin-4-ylmethanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine moiety, in particular, enhances its solubility and potential for interaction with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

[6-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohex-3-en-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c21-17(20-7-10-22-11-8-20)13-5-2-1-4-12(13)16-18-15(19-24-16)14-6-3-9-23-14/h1-3,6,9,12-13H,4-5,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLKJEDFHVHHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2CC=CCC2C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.